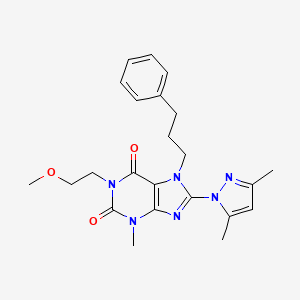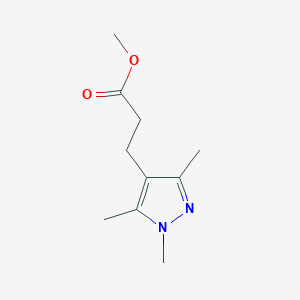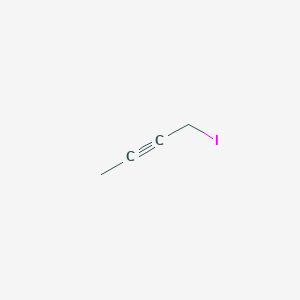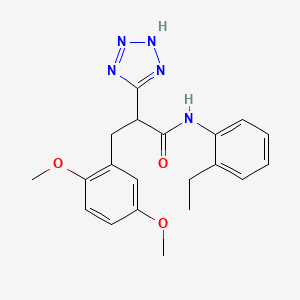
1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a methoxy group (-OCH3) at the 6th position, a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) at the 3rd position, and a 3-chlorobenzyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of these groups would likely have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the various substituents. The chlorobenzyl and tosyl groups are electron-withdrawing, which would make the compound less reactive towards electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl, methoxy, and tosyl groups would likely make the compound relatively non-polar, affecting its solubility and other properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and characterization of quinolin-4(1H)-one derivatives, including those with chlorobenzyl, methoxy, and tosyl groups, often involve targeted solid-phase synthesis or specific reactions like cyclization, nitrification, and chlorination. These compounds are designed based on structure-activity relationship (SAR) studies for various applications, such as cytotoxic agents against cancer cell lines or materials with unique fluorescence properties. For instance, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, demonstrating their cytotoxic activity and fluorescence properties for potential applications in medicinal chemistry and bioimaging (Kadrić et al., 2014).
Biological Activity and Applications
Quinolin-4(1H)-one derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antimalarial effects. Their mechanisms of action may involve inhibition of tubulin polymerization, apoptosis induction, and interaction with specific cellular targets. For example, Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, highlighting the potential of such compounds in cancer therapy (Sirisoma et al., 2009).
Materials Science Applications
In addition to medicinal applications, some derivatives of quinolin-4(1H)-one show promise in materials science, such as in the development of chemosensors for metal ions. Prodi et al. (2001) characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential use in detecting Cd^2+ ions in environmental and food samples (Prodi et al., 2001).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-18(25)12-17)22-11-8-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFHIJXFZKGTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)




![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)
![[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2994522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)



![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)
